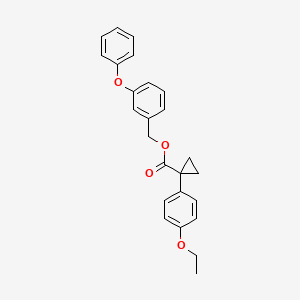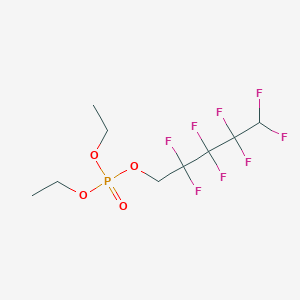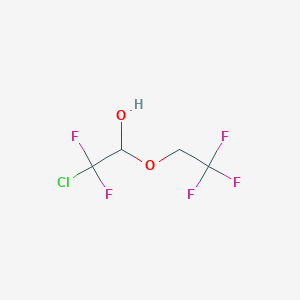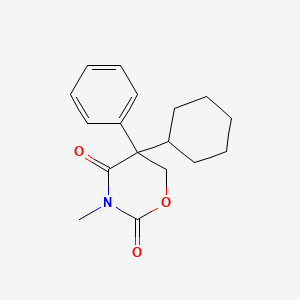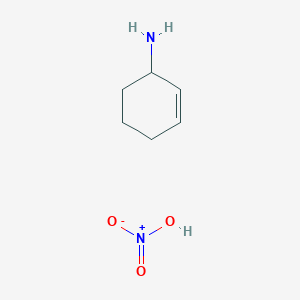![molecular formula C13H20O3 B14344321 2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro- CAS No. 91906-20-6](/img/structure/B14344321.png)
2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with a suitable butoxy derivative under acidic conditions to form the tetrahydropyran ring . The furan ring can then be introduced through a nucleophilic substitution reaction using a furan-containing reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product. Purification steps such as distillation or chromatography are often employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
- **Ox
Properties
CAS No. |
91906-20-6 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)butoxy]oxane |
InChI |
InChI=1S/C13H20O3/c1(6-12-7-5-11-14-12)3-9-15-13-8-2-4-10-16-13/h5,7,11,13H,1-4,6,8-10H2 |
InChI Key |
SYYVQBAFCPEABS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


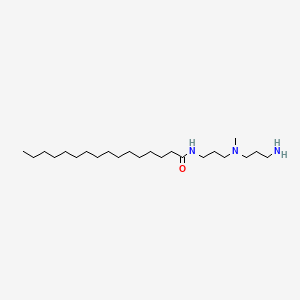
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
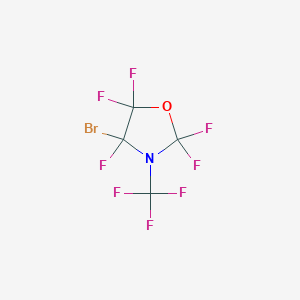
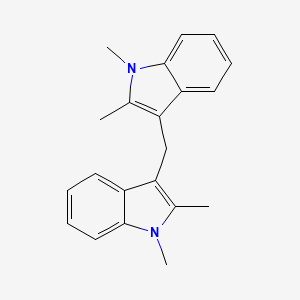

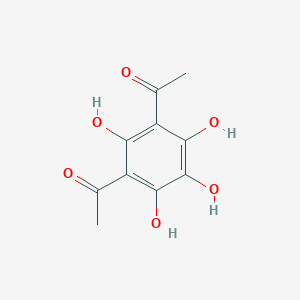
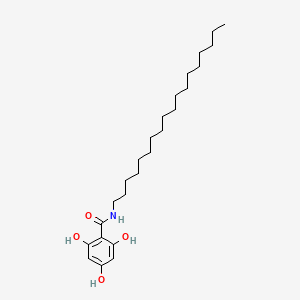
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
